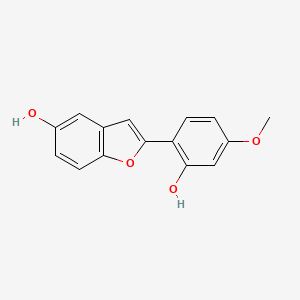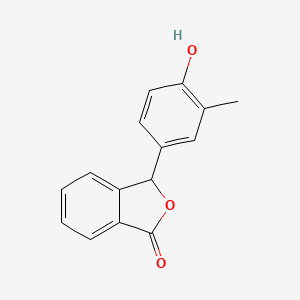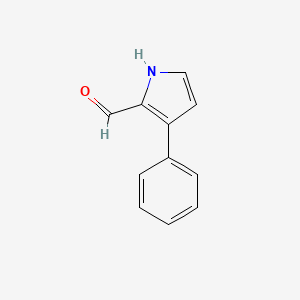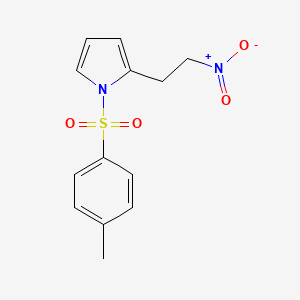
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is an organic compound characterized by a pyrrole ring substituted with two methyl groups and a phenyl ring substituted with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol typically involves the reaction of 2,5-dimethylpyrrole with 2-methylbenzaldehyde under acidic conditions to form an intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Reduction: Can be reduced to form corresponding alkanes.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylphenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,4-dimethylphenyl)methanol
Uniqueness
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
83141-01-9 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
[3-(2,5-dimethylpyrrol-1-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C14H17NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-16)12(14)3/h4-8,16H,9H2,1-3H3 |
InChI 键 |
IIBLIFVMJGQYSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC(=C2C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)









![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)

![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
